4-(Phenylazo)diphenylamine
Overview
Description
4-(Phenylazo)diphenylamine, also known as N-Phenyl-4-phenylazoaniline, is an organic compound with the molecular formula C18H15N3. It is a derivative of azobenzene, characterized by the presence of an anilino group attached to the azobenzene structure. This compound is known for its vibrant color and is widely used in dyeing and pigmentation applications .
Mechanism of Action
Target of Action
4-(Phenylazo)diphenylamine, also known as 4-Anilinoazobenzene, is primarily used as a colorimetric indicator . It is particularly effective for the accurate determination of the concentration of various strong bases, Lewis acids, and hydride reducing agents .
Mode of Action
The compound interacts with its targets (strong bases, Lewis acids, and hydride reducing agents) by changing its color . This color change is a result of the compound’s interaction with the targets, which allows for the accurate determination of the concentration of these substances .
Biochemical Pathways
It is known that the compound’s color change is a result of its interaction with its targets, which can be used to determine the concentration of various substances .
Result of Action
The primary result of the action of this compound is a color change that occurs when the compound interacts with its targets . This color change allows for the accurate determination of the concentration of various substances, including strong bases, Lewis acids, and hydride reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)diphenylamine typically involves the azo coupling reaction. This process starts with the diazotization of aniline to form benzenediazonium chloride, which then couples with another aromatic amine to produce this compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylazo)diphenylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions typically involve the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(Phenylazo)diphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants
Comparison with Similar Compounds
4-Aminoazobenzene: Similar in structure but with an amino group instead of an anilino group.
4-Phenylazophenol: Contains a hydroxyl group in place of the anilino group.
4-(Phenylazo)benzoic acid: Features a carboxyl group instead of the anilino group
Uniqueness: 4-(Phenylazo)diphenylamine is unique due to its specific anilino substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Properties
IUPAC Name |
N-phenyl-4-phenyldiazenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFYNFOITWQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059238 | |
Record name | N-Phenyl-4-(phenylazo)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 4-Benzeneazodiphenylamine | |
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CAS No. |
101-75-7 | |
Record name | 4-(Phenylazo)diphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, N-phenyl-4-(2-phenyldiazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Anilinoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, N-phenyl-4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenyl-4-(phenylazo)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-4-(phenylazo)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-anilinoazobenzene useful in studying surface acidity?
A: 4-Anilinoazobenzene can act as an indicator in nonpolar solvents to measure the surface acidity of solid acids like silica-alumina. [] This method determines the number of acid sites on the material by measuring the amount of 4-anilinoazobenzene chemically adsorbed at saturation. [] This technique, utilizing the indicator itself as the titrant, offers an alternative to traditional methods like the butylamine titration method. []
Q2: How does the chemical structure of 4-anilinoazobenzene relate to its reactivity?
A: The presence of the azo group (-N=N-) in 4-anilinoazobenzene makes it susceptible to specific reactions. For instance, nitrous acid can cleave the molecule at the azo group, yielding a benzenediazonium ion and a mixture of nitrodiphenylamines. [] This fission reaction highlights the sensitivity of the azo group to specific reagents. Interestingly, this reactivity differs from structurally similar compounds like azobenzene, which remains unaffected by nitrous fumes under similar conditions. []
Q3: How does sodium hypochlorite interact with 4-anilinoazobenzene?
A: Sodium hypochlorite acts as an oxidizing agent when reacting with 4-anilinoazobenzene. This reaction leads to the formation of various products, including 2,5-dianilinobenzoquinone imide anil and 4-aminodiphenylamine. [] The specific products formed depend on the reaction conditions, such as the order of reagent addition and pH. [] For example, adding aniline to an excess of sodium hypochlorite yields a different product distribution compared to adding sodium hypochlorite to an excess of aniline. []
Q4: What insights can be drawn from comparing the oxidation of 4-anilinoazobenzene to other aromatic amines by sodium hypochlorite?
A: The oxidation of 4-anilinoazobenzene with sodium hypochlorite, along with similar reactions involving other substituted anilines, provides insight into potential reaction mechanisms. [] The formation of specific products suggests the involvement of reactive intermediates like hydrazobenzene, 4-aminophenol, and 4-aminodiphenylamine. [] Studying these reactions helps researchers understand the influence of substituents on the reactivity of aromatic amines and explore potential synthetic pathways for valuable compounds. []
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